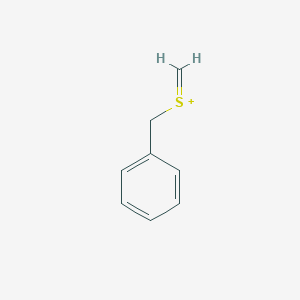carbamoyl}-L-proline CAS No. 84793-58-8](/img/structure/B14408095.png)
1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline is a chemical compound with the molecular formula C₂₁H₃₀N₂O₅ It is a group of stereoisomers and is known for its complex structure, which includes an ethoxycarbonyl group, a phenylbutyl group, and an L-proline moiety
Preparation Methods
The synthesis of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves several steps, typically starting with the preparation of the ethoxycarbonyl and phenylbutyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions. The process often requires the use of catalysts and protective groups to ensure the desired stereochemistry and yield .
Industrial production methods may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or phenylbutyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the reaction type and conditions, but they often include modified versions of the original compound with different functional groups .
Scientific Research Applications
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the modifications made to the compound’s structure .
Comparison with Similar Compounds
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline can be compared with other similar compounds, such as:
1-{2-(Methoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: The presence of a methyl group instead of an ethyl group can affect the compound’s biological activity and interactions.
The uniqueness of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline lies in its specific combination of functional groups and stereochemistry, which can be tailored for various applications in research and industry .
Properties
CAS No. |
84793-58-8 |
|---|---|
Molecular Formula |
C21H30N2O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S)-1-[(2-ethoxycarbonyl-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O5/c1-3-22(21(27)23-14-8-11-18(23)19(24)25)15-17(20(26)28-4-2)13-12-16-9-6-5-7-10-16/h5-7,9-10,17-18H,3-4,8,11-15H2,1-2H3,(H,24,25)/t17?,18-/m0/s1 |
InChI Key |
MTRGZEPBSPRGFI-ZVAWYAOSSA-N |
Isomeric SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
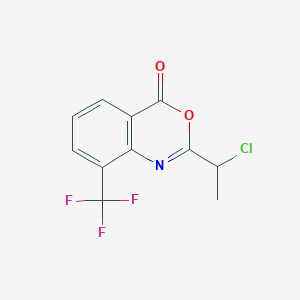
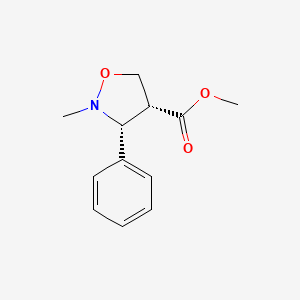

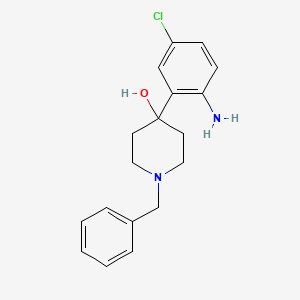
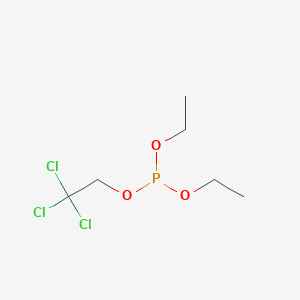
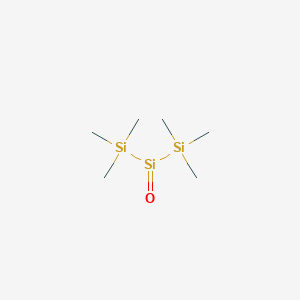
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
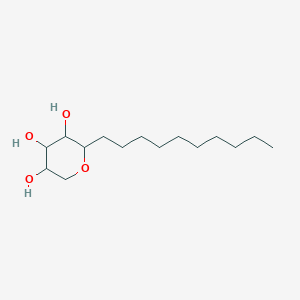
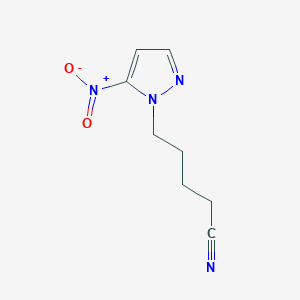

![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
